4-Bromopyridine-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 4-bromopyridine-2-carboxylic acid, such as 4-bromopyrrole-2-carboxyarginine, has been reported with structures elucidated based on NMR and MS/MS data, highlighting the compound's utility in producing complex bromopyrrole alkaloids (Grube, Lichte, & Köck, 2006). Additionally, the electrocatalytic carboxylation of related compounds, such as 2-amino-5-bromopyridine with CO2, indicates the compound's role in incorporating carbon dioxide into organic molecules under mild conditions (Feng, Huang, Liu, & Wang, 2010).
Molecular Structure Analysis
The molecular structure and dynamics of related compounds, such as 2-aminopyridine-3-carboxylic acid, have been extensively studied through X-ray diffraction and spectroscopic methods, providing insights into the compound's geometric configuration and intermolecular interactions (Pawlukojć, Starosta, Leciejewicz, Natkaniec, & Nowak, 2007).
Chemical Reactions and Properties
The chemical reactivity of bromine atoms in brominated pyridines, including 4-bromopyridine-2-carboxylic acid derivatives, has been explored to understand the preparation of brominated aminopyridines. These studies shed light on the compound's reactivity towards nucleophiles like ammonia, demonstrating its utility in synthesizing aminopyridine derivatives (Hertog, 2010).
Physical Properties Analysis
Investigations into the crystal structures of compounds related to 4-bromopyridine-2-carboxylic acid reveal the importance of hydrogen bonding in determining the compound's solid-state properties. The study of co-crystals involving bipyridine derivatives and carboxylic acids highlights the diverse supramolecular arrangements possible, influenced by hydrogen bonding between the pyridine nitrogen and carboxylic groups (Mukherjee & Desiraju, 2011).
Chemical Properties Analysis
The chemical properties of 4-bromopyridine-2-carboxylic acid derivatives, such as their ability to form coordination complexes with metals, are of particular interest. Studies on the coordination chemistry of these compounds with transition metals like zinc and manganese provide valuable insights into their potential applications in the development of metal-containing frameworks and materials (Chen, Ellsworth, Goforth, Smith, Su, & zur Loye, 2006).
Scientific Research Applications
General Uses 4-Bromopyridine-2-carboxylic acid is a useful synthetic intermediate . It is used as an intermediate in various fields such as:
- Agrochemicals : It is used in the synthesis of various agrochemicals .
- Pharmaceuticals : It is also used in the pharmaceutical industry for the synthesis of various drugs .
- Dyestuff : This compound is used in the dyestuff field as well .
Specific Application One specific application of 4-Bromopyridine-2-carboxylic acid is in the synthesis of pyrano[3,2-b]pyranone derivatives . Here are the details:
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Bromopyridine-2-carboxylic acid functionalized Fe3O4 nanoparticles were used as a magnetic catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives .
- Methods of Application : The catalytic activity of the magnetic catalyst was probed through one-pot synthesis of pyrano[3,2-b]pyranone derivatives from three-component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .
- Results : The protocol was found to be environmentally friendly, simple, high yielding, and time-efficient. The catalyst was readily separated using an external magnet and reusable without significant loss of its catalytic efficiency .
Metal-Catalyzed Cross-Coupling Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Bromopyridine-2-carboxylic acid is used in metal-catalyzed cross-coupling reactions . These reactions are important in the decoration of pyridines .
- Methods of Application : The specific methods of application are not detailed in the source, but generally, cross-coupling reactions involve the reaction of two organic compounds, one of which is typically a (pseudo)halide and the other an organometal species .
- Results : The results of these reactions are highly functionalized pyridines, which are prevalent in natural products, pharmaceuticals, and agrochemicals .
Synthesis of Ester Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Bromopyridine-2-carboxylic acid is used in the synthesis of 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester .
- Methods of Application : The specific methods of application are not detailed in the source, but generally, ester synthesis involves a reaction between a carboxylic acid and an alcohol in the presence of a catalyst .
- Results : The results of these reactions are ester derivatives, which are common building blocks for pharmaceuticals and agrochemicals .
Metal-Catalyzed Cross-Coupling Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Bromopyridine-2-carboxylic acid is used in metal-catalyzed cross-coupling reactions . These reactions are important in the decoration of pyridines .
- Methods of Application : The specific methods of application are not detailed in the source, but generally, cross-coupling reactions involve the reaction of two organic compounds, one of which is typically a (pseudo)halide and the other an organometal species .
- Results : The results of these reactions are highly functionalized pyridines, which are prevalent in natural products, pharmaceuticals, and agrochemicals .
Synthesis of Ester Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Bromopyridine-2-carboxylic acid is used in the synthesis of 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester .
- Methods of Application : The specific methods of application are not detailed in the source, but generally, ester synthesis involves a reaction between a carboxylic acid and an alcohol in the presence of a catalyst .
- Results : The results of these reactions are ester derivatives, which are common building blocks for pharmaceuticals and agrochemicals .
Safety And Hazards
4-Bromopyridine-2-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation6. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing67.
Future Directions
Unfortunately, there were no search results that discussed the future directions of 4-Bromopyridine-2-carboxylic acid.
Relevant Papers
One relevant paper discusses the synthesis and characterization of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions8.
properties
IUPAC Name |
4-bromopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHHYRNGCJYQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352741 | |
Record name | 4-bromopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyridine-2-carboxylic acid | |
CAS RN |
30766-03-1 | |
Record name | 4-bromopyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.